5-Indol-1-yl-5-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-indol-1-yl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVSTQXHBOXZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123154-20-1 | |
| Record name | 5-(1H-indol-1-yl)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Indol 1 Yl 5 Oxopentanoic Acid
Strategic Approaches to the Core 5-Indol-1-yl-5-oxopentanoic Acid Moiety Synthesis
The synthesis of the this compound structure is primarily achieved through the acylation of indole (B1671886) with a derivative of glutaric acid. The principal challenge in this synthesis is controlling the regioselectivity of the acylation, as indole possesses two nucleophilic sites: the N1 nitrogen and the C3 carbon. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. nih.govikm.org.my Therefore, specialized strategies are required to ensure the selective formation of the N1-acylated product.
Optimized Glutaric Anhydride (B1165640) Reactivity in Indole Functionalization
The direct acylation of indole with glutaric anhydride is a common approach, typically categorized as a Friedel-Crafts acylation reaction. researchgate.net This reaction is generally mediated by a Lewis acid catalyst, which activates the anhydride towards nucleophilic attack. However, the use of strong Lewis acids such as aluminum chloride (AlCl₃) or tin (IV) chloride (SnCl₄) often leads to a mixture of products, including the desired N1-acylated compound, the C3-acylated isomer, and di-acylated species. ikm.org.mynih.gov In some cases, strong Lewis acids can lead to the decomposition or oligomerization of the indole. ikm.org.my
Optimization of this reaction involves a careful selection of the Lewis acid and reaction conditions to favor N-acylation. Milder Lewis acids have been investigated to improve selectivity. For instance, zinc oxide (ZnO) has been employed as an efficient catalyst for the regioselective acylation of indoles, offering a more controlled reaction pathway. researchgate.net The choice of solvent and temperature also plays a critical role in modulating the reactivity and selectivity of the acylation process.
| Catalyst Type | Typical Examples | General Outcome in Indole Acylation | Citation |
| Strong Lewis Acids | AlCl₃, FeCl₃, SnCl₄, TiCl₄ | Often leads to a mixture of N1 and C3 products, potential for di-acylation and polymerization. Low yields of the desired product can occur. | ikm.org.mynih.gov |
| Mild Lewis Acids | ZnO, Y(OTf)₃ | Can provide higher regioselectivity for the C3 position; specific conditions are needed to promote N1 acylation. | researchgate.net |
| Organometallic Catalysts | Dinuclear Zinc Complexes, Iridium Complexes | Used to achieve high regioselectivity for N-alkylation, a principle applicable to N-acylation. | nih.govnih.gov |
Regioselective N1-Acylation of Indole Scaffolds via Organometallic Intermediates
To overcome the intrinsic preference for C3-acylation, methods involving organometallic intermediates have been developed to ensure high regioselectivity at the N1 position. This strategy is well-documented for N-alkylation and its principles are applicable to N-acylation. nih.gov The process involves the initial reaction of the indole with an organometallic species, often derived from zinc or iridium. nih.govnih.gov
This step forms a metal-indolide complex. The N-H proton of indole is acidic enough to be removed by a suitable organometallic base, generating a nucleophilic nitrogen center. This pre-formation of the N-metal bond effectively blocks the C3 position from reacting and directs the incoming electrophile—in this case, an activated form of glutaric acid like glutaryl chloride or glutaric anhydride—exclusively to the nitrogen atom. This method provides excellent yields and nearly complete N1-regioselectivity, avoiding the formation of undesired isomers. nih.gov
Modified Friedel-Crafts Acylation Protocols for Indole Substitution with Related Scaffolds
Modifications to the classical Friedel-Crafts acylation provide alternative routes to control the reaction's outcome. One such modification is the use of alternative solvent systems, such as ionic liquids, which can influence the reaction's regioselectivity. researchgate.net For example, using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄) as a solvent in conjunction with a catalyst like yttrium triflate (Y(OTf)₃) has been shown to be effective for C3 acylation, highlighting the tunability of these systems. researchgate.net
Another approach involves altering the acylating agent. Instead of glutaric anhydride, the corresponding acyl chloride, glutaryl chloride, can be used. The choice of the acylating agent and its stoichiometry relative to the indole and the Lewis acid catalyst can significantly impact the product distribution. researchgate.netresearchgate.net For electron-rich indole derivatives, weaker Lewis acids like diethyl aluminum chloride (Et₂AlCl) have been shown to be effective, whereas for electron-poor indoles, stronger activation is often necessary. ikm.org.my These modified protocols are crucial for synthesizing a variety of substituted indole derivatives beyond the parent compound.
Derivatization and Functionalization Strategies of this compound
Once synthesized, this compound offers two primary sites for further chemical modification: the terminal carboxylic acid group and the indole nucleus itself. These modifications are key for developing novel chemical entities, including potential prodrugs and molecular probes.
Amide Bond Formation for Novel Conjugates and Prodrug Design
The carboxylic acid moiety of the pentanoic acid chain is a versatile handle for derivatization, most commonly through amide bond formation. This reaction allows for the coupling of the molecule to a wide array of primary and secondary amines, leading to the formation of novel conjugates. This strategy is fundamental in medicinal chemistry for the design of prodrugs, where the parent molecule is attached to another chemical entity, such as an amino acid or a peptide, to modify its pharmacokinetic properties.
The formation of the amide bond is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine. The choice of coupling agent and reaction conditions is tailored to prevent side reactions and ensure high yields.
| Coupling Agent Class | Examples | Description |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an activated ester intermediate, known for high efficiency and suppression of racemization. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Similar to phosphonium salts, these reagents form activated esters and are widely used due to their high reactivity and mild reaction conditions. |
Alkylation and Acylation Reactions on the Indole Nucleus and Pentanoic Acid Chain
Further functionalization can be performed on the indole nucleus or the pentanoic acid chain.
Indole Nucleus: The N1-acyl group is electron-withdrawing, which deactivates the indole ring towards further electrophilic substitution. However, reactions at the C3 position or on the benzene (B151609) ring are still possible under forcing conditions or with highly reactive electrophiles. nih.gov Friedel-Crafts alkylation, for example, could potentially introduce alkyl groups at the C3 position or other available sites on the benzene portion of the indole core, although this may require strong Lewis acid catalysis. nih.govrsc.org
Pentanoic Acid Chain: The aliphatic chain provides additional sites for modification. The ketone at the C5 position can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). The α-carbons to the carbonyl groups (C2 and C4) can potentially be functionalized, for example, through enolate formation followed by alkylation, although regioselectivity between the two α-positions would be a challenge. The entire pentanoic acid chain can also be altered through more complex multi-step synthetic sequences.
| Reaction Type | Target Site | Potential Reagents | Potential Product | Citation |
| Friedel-Crafts Alkylation | Indole C3-position | Alkyl halide, Lewis Acid (e.g., AlCl₃) | C3-alkylated derivative | nih.govrsc.org |
| Ketone Reduction | C5-carbonyl | NaBH₄, LiAlH₄ | 5-hydroxy-5-(indol-1-yl)pentanoic acid derivative | |
| Amide Formation | Carboxylic Acid | Amine, Coupling Agent (e.g., EDC, HATU) | Amide conjugate |
Cross-Coupling Reactions for Extended Conjugates (e.g., Ullmann-type couplings)
Cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended conjugated systems. The Ullmann reaction, a copper-catalyzed coupling method, is particularly relevant for modifying the indole core of the molecule. wikipedia.org
Historically, the Ullmann reaction required harsh conditions and stoichiometric amounts of copper. wikipedia.org However, modern advancements, including the development of specific ligands, have made the reaction much milder and more versatile. researchgate.netnih.gov These improved conditions allow for the coupling of aryl halides with a wide range of substrates, including N-heterocycles like indole. nih.gov
In the context of this compound, an Ullmann-type C-N cross-coupling could be envisioned to synthesize the parent molecule itself, by coupling indole with a 5-halo-5-oxopentanoic acid derivative. More significantly, for creating extended conjugates, a halogenated version of this compound (e.g., with a bromine or iodine on the indole ring) could undergo an Ullmann coupling with another aryl or heteroaryl halide. The mechanism generally involves the formation of an organocopper intermediate which then reacts with the coupling partner. operachem.com Notably, modern Ullmann protocols exhibit excellent functional group tolerance, with some procedures accommodating free carboxylic acids, which is a key advantage for this specific molecule. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Routes for this compound and Its Analogs
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
One key strategy is the adoption of multicomponent reactions for the initial synthesis of the indole nucleus. An innovative two-step reaction has been developed to assemble the indole core from simple starting materials like anilines and glyoxal (B1671930) dimethyl acetal, using ethanol (B145695) as a benign solvent and avoiding the need for a metal catalyst. rsc.org This approach enhances atom economy and reduces waste compared to traditional multi-step syntheses.
Further green principles can be applied by replacing hazardous reagents and solvents. For example, traditional nitration or halogenation reactions often use strong, corrosive acids like H₂SO₄ and HNO₃. wjpmr.com Green alternatives might involve using solid acid catalysts or milder reagents like calcium nitrate. wjpmr.com The use of solvent-free reaction conditions, where reactants are ground together, or the application of microwave-assisted synthesis can significantly reduce reaction times, energy consumption, and the need for volatile organic solvents. wjpmr.com By comparing the percentage yields of traditional versus green methods for analogous reactions, studies have shown that green chemistry approaches can be more efficient, with one example showing a yield increase from 85.47% to 94.98% for the nitration of phenol. wjpmr.com
Analytical Characterization Techniques for Structural Confirmation of this compound and Derivatives (e.g., NMR, MS, IR)
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its derivatives. The identity and purity of such compounds are typically established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often supplemented by chromatographic methods like HPLC for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum would show characteristic signals for the aromatic protons on the indole ring, the aliphatic protons of the pentanoic acid chain (as distinct methylene (B1212753) group signals), and a broad singlet for the carboxylic acid proton.
¹³C NMR: This spectrum reveals the number of different carbon environments. It is particularly useful for identifying the carbonyl carbons of the ketone and the carboxylic acid, which appear at distinct chemical shifts in the downfield region of the spectrum, as well as the aromatic carbons of the indole ring and the aliphatic carbons of the side chain.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural clues, for instance, showing the loss of the carboxylic acid group or cleavage of the acyl chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ketone and carboxylic acid carbonyls would appear as distinct, strong peaks, typically in the range of 1680-1760 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer would also be a key identifying feature.
| Technique | Expected Observations for this compound | Information Provided |
| ¹H NMR | Signals for indole aromatic protons, three distinct methylene (CH₂) group signals, broad singlet for carboxylic acid OH. | Confirms proton framework and connectivity. |
| ¹³C NMR | Signals for two distinct carbonyl carbons (ketone and acid), indole aromatic carbons, and aliphatic carbons. | Confirms carbon skeleton and presence of key functional groups. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (C₁₃H₁₃NO₃ = 231.25 g/mol ). | Confirms molecular weight and formula (with HRMS). |
| Infrared (IR) | Strong C=O stretching bands (~1690 cm⁻¹ for N-acyl ketone, ~1710 cm⁻¹ for acid). Broad O-H stretch (~2500-3300 cm⁻¹). | Confirms presence of ketone and carboxylic acid functional groups. |
Structure Activity Relationship Sar Studies of 5 Indol 1 Yl 5 Oxopentanoic Acid Derivatives
Design Principles for Modulating Biological Activities through Structural Variation
The design of novel derivatives of 5-indol-1-yl-5-oxopentanoic acid is rooted in established medicinal chemistry strategies, including bioisosteric replacement and structural hybridization. nih.gov The indole (B1671886) nucleus itself is considered a "privileged" scaffold, meaning it can serve as a versatile framework for developing ligands for multiple receptors. researchgate.netmdpi.com This inherent versatility allows for the generation of diverse chemical libraries from a single core structure, which can then be screened against a variety of biological targets. nih.gov
Impact of Substituent Effects on Indole Core and Pentanoic Acid Side Chain
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the indole core and the pentanoic acid side chain. These modifications can alter the steric and electronic properties of the molecule, thereby affecting its binding affinity and efficacy at various receptors.
Steric and Electronic Modulations at the Indole N1 Position and Benzene (B151609) Ring
Modifications at the N1 position of the indole ring have been shown to have a significant impact on biological activity. For instance, the introduction of bulky substituents at this position can either enhance or diminish activity depending on the specific biological target. In some cases, larger groups can lead to a decrease or complete loss of anti-cancer activity. nih.gov
Influence of Alkyl and Halogen Substituents on Receptor Affinity
Alkyl and halogen substituents on the indole core have been extensively studied to modulate receptor affinity and selectivity. The introduction of these groups can alter the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets of receptors.
For example, in the development of opioid antagonists based on an indolomorphinan scaffold, various N-alkyl and N-alkenyl substituents were examined for their effect on opioid receptor affinity. scite.ai While all the synthesized compounds acted as antagonists, the nature of the N-substituent, which typically confers agonist or antagonist behavior, was a key determinant of their interaction with the receptor. scite.ai
Similarly, the introduction of halogen groups on the benzene ring of indole derivatives has been shown to be detrimental to anti-proliferative activity in certain contexts. nih.gov This highlights the nuanced and target-dependent effects of halogenation.
Role of the Pentanoic Acid Chain Length and Terminal Functionalization in Activity
The pentanoic acid side chain of this compound is a critical determinant of its biological activity. The length of this alkyl chain and the nature of its terminal functional group can significantly influence how the molecule interacts with its biological target. nih.gov
The carboxylic acid group at the terminus of the pentanoic acid chain is often crucial for activity, as it can participate in key hydrogen bonding interactions with receptor sites. For example, in a study of oleanolic acid derivatives, the carboxyl group at the C-28 position was found to be essential for the compound's biological activity, and its esterification led to a significant reduction in potency. nih.gov
Stereochemical Considerations and Enantiomeric Purity in Derivatization for Enhanced Potency
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological properties. One enantiomer may be significantly more potent or have a different mode of action than the other.
Therefore, the synthesis of enantiomerically pure compounds is often a key objective in drug discovery. acs.org The use of chiral ligands in catalytic asymmetric synthesis allows for the selective formation of one enantiomer over the other, leading to products with enhanced potency and selectivity. acs.orgacs.org For example, in the atroposelective synthesis of biaryls, the choice of a chiral PYBOX ligand was crucial for achieving high enantioselectivity. acs.orgacs.org
The rigid polycyclic structures resulting from the fusion of several rings can orient substituents in a well-defined three-dimensional space, leading to a high degree of functional specialization. nih.gov This precise spatial arrangement is often necessary for optimal interaction with specific biological targets.
Rational Design of Targeted Derivatives based on Established Biological Targets
The knowledge gained from SAR studies allows for the rational design of targeted derivatives with improved pharmacological profiles. By understanding which structural features are essential for activity at a particular biological target, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic properties.
For instance, based on the understanding that both indole and isoxazole (B147169) derivatives exhibit inhibitory effects against xanthine (B1682287) oxidase, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel xanthine oxidase inhibitors. nih.gov Molecular docking studies of the most potent compound revealed key interactions with the enzyme's binding site, providing a structural basis for its activity and guiding further optimization. nih.gov
This target-oriented approach, which combines SAR data with computational modeling, is a powerful strategy for the development of new therapeutic agents. By focusing on established biological targets, researchers can more efficiently design and synthesize compounds with a higher probability of success.
Mechanistic Investigations of Biological Activities of 5 Indol 1 Yl 5 Oxopentanoic Acid and Its Analogs
In Vitro Biological Activity Profiling Methodologies
The evaluation of the biological activity of compounds like 5-Indol-1-yl-5-oxopentanoic acid and its analogs relies on a suite of sophisticated in vitro assays. These methodologies can be broadly categorized into cell-based assays that assess phenotypic responses and biochemical assays that probe molecular interactions.
Another widely used technique is the CyQUANT-NF cell proliferation assay , which measures cellular DNA content as an indicator of cell number. researchgate.net This fluorescence-based assay provides a direct measure of cell proliferation. Flow cytometry is also a powerful tool used to analyze the cell cycle distribution within a population of cells treated with a test compound. nih.gov By staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide, researchers can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing potential cell cycle arrest points. nih.gov For long-term antiproliferative effects, clonogenic assays are utilized to assess the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity and survival. nih.govspringernature.com
To elucidate the specific molecular targets of a compound, biochemical assays are indispensable. These assays measure the interaction of the compound with purified enzymes or receptors.
Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme. The inhibitory concentration 50 (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter derived from these assays. For example, studies on indole (B1671886) derivatives have utilized such assays to evaluate their inhibitory activity against enzymes like 5-lipoxygenase. nih.gov
Radioligand binding assays are a classic method to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. This technique has been used to evaluate the affinity of indole analogs for various receptors, including serotonin (B10506) receptors.
Comparative Analysis with Endogenous Ligands and Related Scaffolds
The biological activity of a synthetic compound is often understood by comparing its structure and function to those of endogenous molecules and other well-characterized chemical scaffolds. The indole nucleus, present in this compound, is also a core component of the essential amino acid tryptophan and its various metabolites, which act as endogenous ligands for several receptors.
A prominent example is the aryl hydrocarbon receptor (AHR) , for which several tryptophan metabolites are known to be endogenous ligands. nih.gov These include kynurenine, kynurenic acid, and xanthurenic acid. The activation of AHR by these endogenous ligands plays a crucial role in regulating immune responses and maintaining intestinal homeostasis. nih.gov Therefore, it is plausible that indole-containing compounds like this compound could interact with AHR, and their biological effects may be mediated, at least in part, through this pathway.
Furthermore, the indole structure is found in the neurotransmitter serotonin (5-hydroxytryptamine) . Consequently, many synthetic indole derivatives have been investigated for their ability to interact with serotonin receptors. For example, certain indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid receptor type 1 (CB1), a receptor that is also modulated by endogenous cannabinoids. nih.gov Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the indole ring and its substituents can significantly alter their affinity and efficacy at these receptors. nih.govbiomolther.orgrsc.org
The study of such analogs provides a framework for predicting the potential biological targets of this compound. The pentanoic acid side chain of the target compound introduces a different physicochemical property compared to many of the studied analogs, which could influence its binding affinity and selectivity for various receptors and enzymes. For instance, the carboxylic acid group could engage in different interactions within a binding pocket compared to the amide or ester groups often found in other indole-based compounds. nih.govacs.org A comprehensive understanding of the biological profile of this compound would necessitate direct experimental evaluation and comparison with these endogenous ligands and related synthetic scaffolds.
Theoretical and Computational Studies on 5 Indol 1 Yl 5 Oxopentanoic Acid and Its Derivatives
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods provide insights into molecular geometry, electronic distribution, and reactivity, which are essential for understanding their biological activity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the ground state properties of indole (B1671886) derivatives, offering a balance between accuracy and computational cost. acgpubs.orgrsc.org
DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scilit.com For instance, a study on indole appended pyrazolo-triazine derivatives utilized DFT to calculate these parameters, providing insights into their chemical behavior. researchgate.net Similarly, DFT has been employed to analyze the molecular geometry and electronic characteristics of novel peptide-indole conjugates, correlating these findings with their potential anticancer activities. acgpubs.org
Table 1: Illustrative DFT-Calculated Properties for an Indole Derivative (Note: This table is illustrative and based on typical data from studies on indole derivatives, not specifically 5-Indol-1-yl-5-oxopentanoic acid)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Provides information about the molecule's polarity. |
Computational methods are also invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized indole derivatives. By comparing computationally predicted spectra with experimental data, researchers can confirm the proposed chemical structures. For example, the synthesis and spectral analysis of indole appended pyrazolo-triazines were supported by DFT calculations to confirm their structures. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on how indole derivatives interact with biological macromolecules, which is crucial for drug design and development.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential drug candidates by estimating their binding affinity and exploring their interaction patterns within the active site of a receptor or enzyme. nih.govnih.gov
Numerous studies have employed molecular docking to investigate the interaction of indole derivatives with various biological targets. For example, docking studies have been used to understand the binding mechanisms of indole derivatives as inhibitors of enzymes like 5-lipoxygenase, Janus Kinase 2, and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net In a study on indol-1-yl acetic acids as peroxisome proliferator-activated receptor (PPAR) agonists, molecular docking revealed key interactions responsible for their potent activity. nih.gov
Table 2: Example of Molecular Docking Results for Indole Derivatives Targeting Different Enzymes (Note: This table presents illustrative data from various studies and does not pertain to this compound)
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrido-indole derivatives | Janus Kinase 2 (JAK2) | - | Hydrogen bonds with key amino acids in the active site. | nih.gov |
| Indole-peptide conjugates | Epidermal Growth Factor Receptor (EGFR) | - | Interactions within the EGFR active site. | acgpubs.org |
| Indol-1-yl ethanone (B97240) derivatives | Cyclooxygenase-2 (COX-2) | - | Binding within the COX-2 active site. | researchgate.net |
| Indole derivatives | 5-Lipoxygenase (5-LOX) | - | Interactions with the enzyme's active site. | nih.gov |
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a more comprehensive understanding by simulating the movement of atoms and molecules over time. mdpi.com MD simulations can assess the stability of ligand-protein complexes, reveal conformational changes, and provide deeper insights into the dynamics of binding under physiological conditions. mdpi.comnih.gov
For instance, MD simulations were performed on an indole triazole conjugate to analyze its dynamic behavior and stability when bound to penicillin-binding protein 2a, providing a more detailed picture of the molecular interactions. mdpi.com Similarly, MD simulations have been used to confirm the stability of indole derivatives within the binding pockets of their target proteins in studies aimed at developing new therapeutic agents. nih.gov
In Silico Prediction of Biological Activity and Pharmacophore Modeling
In silico methods are increasingly used to predict the biological activity of compounds and to develop pharmacophore models, which are essential tools in modern drug discovery.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov These models can then be used to screen large virtual libraries of compounds to identify new potential hits. researchgate.net
Studies on indole derivatives have successfully utilized pharmacophore modeling to design new inhibitors for various targets. For example, a pharmacophore model was developed for pyrido-indole derivatives as Janus Kinase 2 inhibitors, identifying key features required for their activity. nih.gov Another study reported a pharmacophore model for indole scaffold-based vitamin D receptor inhibitors. nih.govresearchgate.net These models provide a rational basis for the design and optimization of new, more potent indole-based drugs.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design and Activity Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in modern drug discovery, offering a computational and statistical framework to correlate the chemical structure of compounds with their biological activities. nih.gov This approach is instrumental in the predictive design and optimization of novel therapeutic agents, allowing for the rational modification of lead compounds to enhance potency and selectivity while minimizing undesirable properties. chula.ac.thnih.gov For this compound and its derivatives, QSAR studies can provide profound insights into the structural features essential for their biological effects, thereby guiding the synthesis of more effective molecules.
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a chemical compound is a function of its physicochemical properties and structural attributes. nih.gov By developing a mathematical model that describes this relationship, it becomes possible to predict the activity of new, unsynthesized compounds. chula.ac.th This predictive capability accelerates the drug development process, reduces costs, and minimizes the need for extensive animal testing. chula.ac.th
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of structurally related derivatives of this compound with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated. These descriptors are numerical representations of various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, number of atoms, connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution in the molecule (e.g., dipole moment, partial charges).
Lipophilicity descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). nih.govnih.gov
Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the external test set. wikipedia.org
Hypothetical QSAR Study on this compound Derivatives as Xanthine (B1682287) Oxidase Inhibitors
To illustrate the application of QSAR in the context of this compound, let us consider a hypothetical series of its derivatives designed as inhibitors of xanthine oxidase, an enzyme implicated in gout. nih.gov
Table 1: Hypothetical this compound Derivatives and their Biological Activity
| Compound ID | R Group on Indole Ring | IC₅₀ (µM) | pIC₅₀ (-log IC₅₀) |
| 1 | -H | 15.8 | 4.80 |
| 2 | -F | 10.2 | 4.99 |
| 3 | -Cl | 8.5 | 5.07 |
| 4 | -CH₃ | 12.1 | 4.92 |
| 5 | -OCH₃ | 9.3 | 5.03 |
| 6 | -NO₂ | 25.6 | 4.59 |
| 7 | -CF₃ | 5.2 | 5.28 |
| 8 | -CN | 7.9 | 5.10 |
In this hypothetical dataset, various substituents (R groups) are introduced onto the indole ring of the parent molecule, and their inhibitory activity against xanthine oxidase is measured in terms of IC₅₀ values. The pIC₅₀ values are then used for the QSAR analysis.
Table 2: Selected Molecular Descriptors for the Hypothetical Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Polar Surface Area (Ų) |
| 1 | 231.23 | 1.85 | 65.4 | 54.4 |
| 2 | 249.22 | 1.95 | 65.6 | 54.4 |
| 3 | 265.68 | 2.25 | 70.2 | 54.4 |
| 4 | 245.26 | 2.20 | 70.0 | 54.4 |
| 5 | 261.26 | 1.90 | 71.6 | 63.6 |
| 6 | 276.23 | 1.80 | 71.5 | 99.2 |
| 7 | 299.23 | 2.60 | 70.3 | 54.4 |
| 8 | 256.24 | 1.60 | 69.8 | 78.2 |
Following the calculation of descriptors, a QSAR equation can be generated. For instance, a hypothetical MLR model might yield an equation like:
pIC₅₀ = 0.85 * LogP - 0.02 * Polar Surface Area + 0.15 * Molar Refractivity + 3.5
This equation would suggest that higher lipophilicity (LogP) and molar refractivity are beneficial for inhibitory activity, while a larger polar surface area is detrimental. Such a model, once validated, can be used to predict the pIC₅₀ of new, yet-to-be-synthesized derivatives of this compound. For example, a new derivative with a planned structure could have its descriptors calculated, and its potential activity could be estimated using the QSAR equation. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the structure-activity relationships by generating 3D contour maps. wikipedia.org These maps highlight regions around the molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity. This information is invaluable for the de novo design of novel inhibitors with optimized interactions with the target enzyme's active site.
Role in Advanced Metabolic Pathway Research
Exploration as a Precursor in Biosynthetic Pathways (e.g., Aminolevulinic Acid (ALA) Biosynthesis)
While the core structure of 5-Indol-1-yl-5-oxopentanoic acid suggests a potential role as a building block in cellular synthesis, direct evidence linking it as a precursor in the biosynthesis of aminolevulinic acid (ALA) is not established in current scientific literature. ALA is the universal precursor for all tetrapyrrole compounds, such as heme and chlorophyll. nih.gov Its production in nature primarily follows two well-defined pathways:
The C5 Pathway: Predominant in plants, algae, and many bacteria, this pathway utilizes glutamate (B1630785) as the starting material.
The C4 Pathway (Shemin Pathway): Found in animals and some bacteria, this pathway involves the condensation of glycine (B1666218) and succinyl-CoA, a key intermediate of the Krebs cycle, catalyzed by the enzyme 5-aminolevulinic acid synthase (ALAS). nih.govnih.gov
Neither of these established pathways utilizes an indole-containing molecule like this compound. However, the related compound, 5-oxopentanoic acid (also known as glutaric semialdehyde), is recognized as a key intermediate in various metabolic pathways, particularly in the metabolism of several amino acids. This suggests that while a direct role in ALA synthesis is not supported, the broader class of oxopentanoic acids are active participants in the complex web of amino acid synthesis and degradation.
Modulation of Critical Metabolic Enzymes (e.g., Succinate (B1194679) Dehydrogenase Activity in metabolic disorders)
The potential for this compound and its derivatives to modulate the activity of key metabolic enzymes is an area of active investigation. A primary target of interest is succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.gov SDH is a unique enzyme that plays a dual role in cellular metabolism: it is a central component of the Krebs (tricarboxylic acid) cycle and a direct link in the mitochondrial electron transport chain. nih.govnih.gov
Given its critical function, the inhibition or modulation of SDH can have profound effects on cellular energy production and has been implicated in a range of metabolic disorders and cancers. nih.gov Research into derivatives of the related compound, 5-oxopentanoic acid, has shown their potential to modulate SDH activity. This line of inquiry suggests that by modifying the core structure of 5-oxopentanoic acid, such as by adding an indole (B1671886) group, it may be possible to design molecules that can specifically interact with and regulate the function of SDH, offering a potential therapeutic strategy for metabolic diseases.
Interception of Arachidonic Acid Metabolism and Eicosanoid Pathways (e.g., as 5-oxo-ETE Antagonists)
One of the most extensively researched roles for this compound is as an antagonist in the arachidonic acid metabolic cascade, specifically targeting the receptor for 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.govnih.gov Arachidonic acid is a polyunsaturated fatty acid that is metabolized into a diverse group of signaling molecules called eicosanoids, which are potent regulators of inflammation. nih.gov
5-oxo-ETE is a powerful chemoattractant, particularly for a type of white blood cell known as the eosinophil. nih.govwikipedia.org The accumulation of eosinophils is a hallmark of the late phase of allergic inflammatory conditions, such as asthma. nih.govnih.gov 5-oxo-ETE exerts its effects by binding to a specific cell surface receptor called the OXE receptor (OXER1). nih.gov
Researchers have designed and synthesized this compound and its derivatives to act as OXE receptor antagonists. nih.govnih.gov The rationale behind this design is that the indole-based structure can mimic the conformation of 5-oxo-ETE, allowing it to bind to the OXE receptor with high affinity. However, unlike the natural ligand, the antagonist does not activate the receptor, thereby blocking the downstream signaling that leads to eosinophil migration and inflammation. nih.gov The development of such antagonists is a key strategy aimed at preventing the inflammatory cascade in allergic diseases. nih.govwikipedia.org
| Research Focus | Key Finding | Metabolic Pathway | Potential Implication | Reference |
|---|---|---|---|---|
| Design of OXE Receptor Antagonists | 5-(1H-indol-1-yl)-5-oxopentanoic acid was synthesized as a structural analog to block the 5-oxo-ETE receptor. | Arachidonic Acid Metabolism / Eicosanoid Signaling | Therapeutic agent for eosinophil-driven inflammation. | nih.gov |
| Inhibition of Granulocyte Activation | Indole compounds containing a 5-oxovalerate (oxopentanoate) moiety were identified as potent antagonists of 5-oxo-ETE-induced activation of neutrophils and eosinophils. | 5-Lipoxygenase Pathway | Prevention of inflammatory cell infiltration in allergic diseases like asthma. | nih.gov |
| Role of 5-oxo-ETE | 5-oxo-ETE is the most powerful eosinophil chemoattractant among lipid mediators and is implicated in the late phase of inflammatory asthma. | Arachidonic Acid Metabolism | Validates the OXE receptor as a critical drug target for allergic inflammation. | nih.gov |
Investigation of Potential Roles in Broader Cellular Metabolic Networks
The targeted action of this compound as a 5-oxo-ETE antagonist has wider implications for broader cellular metabolic networks. The arachidonic acid pathway, which it intercepts, is deeply integrated with fundamental cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov Therefore, modulating this pathway can have far-reaching consequences.
The target of the antagonist, 5-oxo-ETE, has been reported to promote the proliferation of various human cancer cell lines, including those from the prostate, breast, and lung. wikipedia.org This suggests that the OXE receptor signaling network may play a role in cancer metabolism and progression. Consequently, an antagonist like this compound could be investigated for its potential to disrupt these pro-proliferative signals in cancer cells.
Furthermore, the core structure of the compound is related to 5-oxopentanoic acid, an intermediate in amino acid metabolism. The intersection of amino acid pathways with central carbon metabolism and lipid signaling networks is a critical hub for maintaining cellular homeostasis. The phosphoenol pyruvate–oxaloacetate–pyruvate (POP) node, for example, acts as a major switch point for directing metabolic flux. nih.gov While a direct role for this compound in these central networks is still speculative, its established interaction with a key inflammatory pathway highlights its potential as a tool to probe the intricate connections between lipid signaling and the broader metabolic state of the cell.
Future Directions and Research Opportunities
Pushing the Boundaries of Synthesis: Novel Methodologies for Diversity and Efficiency
The generation of diverse libraries of 5-indol-1-yl-5-oxopentanoic acid derivatives is fundamental to exploring their full therapeutic potential. Future research will likely focus on the development of novel, efficient, and diversity-oriented synthetic strategies.
Traditional N-acylation of indoles, often requiring harsh conditions or pre-activation of the carboxylic acid, can be improved upon. Modern methods that offer milder conditions and broader functional group tolerance will be crucial. For instance, the use of thioesters as stable acyl sources, activated by a base like cesium carbonate, presents a chemoselective method for the N-acylation of indoles that could be readily adapted for the synthesis of this compound and its derivatives. nih.gov Another promising avenue is the direct coupling of carboxylic acids to indoles using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). isfcppharmaspire.comresearchgate.net This approach avoids the need to synthesize unstable acid chlorides and has shown high yields for N-acylation of indoles, particularly those with electron-withdrawing groups. isfcppharmaspire.comresearchgate.net Boric acid has also been reported as a mild and economical catalyst for the direct N-acylation of indole (B1671886) with carboxylic acids, offering another viable strategy. ijpsjournal.com
Beyond simple acylation, diversity-oriented synthesis (DOS) will be instrumental in creating structurally complex and diverse libraries of indole-based compounds. nih.gov These strategies often employ transition-metal catalysis to achieve novel bond formations and construct unique molecular scaffolds. For example, palladium- or iridium-catalyzed allylic alkylation reactions have been used to generate diverse indole-based peri-annulated compounds. nih.gov Such advanced synthetic approaches could be harnessed to introduce complexity into the indole core or the pentanoic acid side chain of this compound, leading to analogs with novel three-dimensional shapes and potentially new biological activities.
Illuminating Molecular Interactions: Advanced Mechanistic Studies with High-Resolution Biophysical Techniques
A deep understanding of how this compound and its derivatives interact with their biological targets is paramount for rational drug design. High-resolution biophysical techniques will be indispensable in elucidating these mechanisms at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. 1H and 13C NMR studies of N-acyl indoles can provide detailed information about the electronic environment of the indole ring and the conformation of the acyl chain. eurekaselect.comnih.govrsc.orgunicamp.br For derivatives of this compound, NMR can be used to determine their solution-state structure and to monitor changes upon binding to a target protein, providing insights into the binding interface and any conformational changes that occur.
X-ray crystallography offers the ability to determine the three-dimensional structure of molecules at atomic resolution. While no crystal structure of this compound itself is publicly available, crystallographic studies of other N-acylindole derivatives have been successfully performed. researchgate.netijpsjournal.commdpi.comnih.gov Obtaining the crystal structure of this compound or its analogs, ideally in complex with a biological target, would provide invaluable information about the precise binding mode, including key hydrogen bonds and hydrophobic interactions. This structural data is a cornerstone for structure-based drug design efforts.
Fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions. nih.govisfcppharmaspire.commdpi.comresearchgate.netnih.gov The intrinsic fluorescence of tryptophan residues in a target protein can be monitored upon binding of a ligand like a this compound derivative. Changes in fluorescence intensity or wavelength can be used to determine binding affinities and kinetics. researchgate.netnih.gov Furthermore, Förster Resonance Energy Transfer (FRET) between a fluorescently labeled protein and a ligand can provide distance information, helping to map the binding site. nih.gov
Other advanced techniques such as isothermal titration calorimetry (ITC) can directly measure the thermodynamics of binding, providing a complete thermodynamic profile of the interaction. Surface plasmon resonance (SPR) is another powerful method for studying the kinetics of binding in real-time. nih.gov The application of this suite of biophysical techniques will be crucial for a comprehensive mechanistic understanding of the biological activity of this class of compounds.
The Synergy of Screens: Integrating Computational and Experimental Approaches for Accelerated Discovery
The integration of computational and experimental approaches offers a powerful paradigm for accelerating the discovery of active this compound analogs. In silico methods can be used to prioritize compounds for synthesis and testing, thereby saving time and resources.
Virtual screening is a computational technique used to search large libraries of virtual compounds for those that are most likely to bind to a drug target. nih.govbenthamscience.commdpi.com Structure-based virtual screening relies on the three-dimensional structure of the target protein, using docking algorithms to predict the binding mode and affinity of potential ligands. ijpsjournal.combenthamscience.comnih.govnih.gov Ligand-based virtual screening, on the other hand, uses the structures of known active compounds to identify new molecules with similar properties. semanticscholar.orgresearchgate.net For this compound, both approaches can be employed. Once a biological target is identified, its structure can be used for docking studies with a virtual library of derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govrsc.orgnih.govnih.govresearchgate.netnih.govresearchgate.net By developing QSAR models for a series of this compound analogs, it is possible to predict the activity of unsynthesized compounds and to identify the key structural features that are important for activity. nih.govnih.gov These models can guide the design of more potent and selective analogs.
The combination of virtual screening, QSAR, and experimental validation creates a powerful discovery engine. Hits identified from virtual screening can be synthesized and tested experimentally. The resulting data can then be used to refine the computational models, leading to a more accurate and predictive in silico screening process in subsequent rounds. This iterative cycle of computational prediction and experimental validation will be key to efficiently exploring the chemical space around the this compound scaffold. rsc.org
Uncharted Waters: Exploring New Biological Targets and Research Areas
The structural versatility of the indole nucleus suggests that this compound and its derivatives may have a wide range of biological activities waiting to be discovered. eurekaselect.commdpi.comnih.govmdpi.comresearchgate.net While initial research may focus on known targets of indole compounds, a broader exploration could unveil novel therapeutic applications.
Indole derivatives have been reported to exhibit a vast array of pharmacological properties, including anticancer , antibacterial , anti-inflammatory , and anti-neurodegenerative activities. nih.govisfcppharmaspire.comnih.goveurekaselect.commdpi.comnih.govmdpi.comresearchgate.netnih.govnih.govnih.govnih.gov For example, indole-based compounds have been investigated as inhibitors of targets such as protein kinases, tubulin, and cyclooxygenase (COX) enzymes. mdpi.commdpi.com The structural features of this compound, with its N-acyl linkage and carboxylic acid functionality, may confer affinity for a unique set of biological targets.
A promising strategy for identifying new targets is in silico target prediction or drug repositioning . semanticscholar.orgresearchgate.net Computational methods can be used to compare the physicochemical and structural properties of this compound with databases of known drugs and their targets. semanticscholar.orgresearchgate.net This can generate hypotheses about potential new biological targets that can then be validated experimentally. For instance, the similarity of the compound to known ligands for a particular receptor or enzyme could suggest a new area of investigation.
Furthermore, the indole moiety itself is a well-known pharmacophore that can mimic the structure of tryptophan, an essential amino acid. nih.gov This mimicry could allow derivatives of this compound to interact with proteins that bind tryptophan or its metabolites. Exploring this avenue could lead to the discovery of novel modulators of tryptophan metabolic pathways, which are implicated in a variety of physiological and pathological processes. The exploration of these uncharted biological territories holds the promise of uncovering entirely new therapeutic applications for this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
